Sudexanox

説明

Structure

3D Structure

特性

IUPAC Name |

5-hexyl-7-(methylsulfonimidoyl)-9-oxoxanthene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-3-4-5-6-7-13-10-15(28(2,22)26)12-17-19(23)16-11-14(21(24)25)8-9-18(16)27-20(13)17/h8-12,22H,3-7H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGXMFZQXQUVMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C2C(=CC(=C1)S(=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866707 |

Source

|

| Record name | S-(7-Carboxy-4-hexyl-9-oxoxanthen-2-yl)-S-methylsulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58761-87-8 |

Source

|

| Record name | Sudexanox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058761878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(7-Carboxy-4-hexyl-9-oxoxanthen-2-yl)-S-methylsulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUDEXANOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C0F5AD7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sudexanox, a Novel State-Dependent Inhibitor of the Nav1.8 Channel

Executive Summary

The voltage-gated sodium channel Nav1.8 has emerged as a genetically and pharmacologically validated therapeutic target for the treatment of pain.[1][2] Its preferential expression in peripheral pain-sensing neurons offers a promising avenue for developing analgesics that avoid the central nervous system side effects and addictive potential of current standards of care.[1][3][4] This guide provides a detailed technical overview of the mechanism of action of Sudexanox, a novel, potent, and highly selective inhibitor of Nav1.8. Sudexanox represents a new class of analgesic, acting via a unique allosteric mechanism that stabilizes the closed state of the channel, distinguishing it from classical pore-blocking anesthetics.[1][5] We will explore the biophysical properties of Nav1.8, the specific molecular interactions of Sudexanox, and the state-dependent nature of its inhibition. Furthermore, this document provides detailed experimental protocols for characterizing such interactions using patch-clamp electrophysiology, offering a framework for researchers in the field.

Introduction: The Nav1.8 Channel as a Pain Target

The Nav1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel.[6][7] It is predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, which are critical for transmitting nociceptive signals.[2][3][6]

Several biophysical properties make Nav1.8 a key contributor to the pathophysiology of chronic and acute pain:

-

High Activation Threshold: Nav1.8 activates at more depolarized membrane potentials compared to other Nav subtypes, contributing to action potential firing in response to intense or noxious stimuli.[2][3]

-

Slow Inactivation Kinetics: The channel inactivates slowly, allowing it to contribute sustained inward sodium current during the upstroke of an action potential, particularly during repetitive firing.[6][7][8]

-

Rapid Repriming: Nav1.8 recovers from inactivation quickly, enabling neurons to fire at high frequencies, a hallmark of chronic pain states.

These characteristics make Nav1.8 a major contributor to the depolarization phase of action potentials in nociceptive neurons.[2][7] Its selective expression in the peripheral nervous system makes it an ideal target for developing analgesics with high efficacy and an improved safety profile, minimizing effects on motor, cardiac, or central nervous system function.[1][3][9]

Core Mechanism of Action of Sudexanox

Sudexanox exhibits a novel mechanism of action that deviates significantly from traditional sodium channel blockers like lidocaine, which physically occlude the channel pore.[10][11] The inhibitory action of Sudexanox is characterized by its high selectivity and a unique form of state-dependent, allosteric modulation.

Allosteric Binding to the Voltage-Sensing Domain

Preclinical research demonstrates that Sudexanox does not bind to the canonical local anesthetic site within the channel's pore. Instead, it binds allosterically to the second voltage-sensing domain (VSD2) of the Nav1.8 protein.[1][5] This interaction stabilizes the VSD in a "down" or resting conformation, which in turn favors the closed state of the channel pore.

This allosteric mechanism results in a potent, tonic inhibition of Nav1.8, effectively reducing the number of channels available to open in response to a depolarizing stimulus.[1] This mode of action is fundamentally different from use-dependent blockers that preferentially bind to open or inactivated channels.[10][11][12]

State-Dependent Inhibition: Preference for the Closed State

The binding of Sudexanox to VSD2 leads to a profound stabilization of the channel's closed (resting) state.[1][5] This results in an unusual form of state-dependent inhibition. While many sodium channel blockers show higher affinity for the open or inactivated states (a property known as use-dependence), Sudexanox demonstrates exceptionally tight binding to the resting state.[11][12][13]

Interestingly, this tight binding to the resting state can be relieved by strong depolarization.[14] This phenomenon, termed "reverse use-dependence" or use-dependent relief of inhibition, has been observed with several potent Nav1.8 inhibitors.[14][15][16] It suggests that activation of the voltage sensors weakens the binding of the drug.[14] This may be a critical feature for allowing normal, low-frequency neuronal firing while selectively dampening the high-frequency firing characteristic of pain states.

Caption: State-dependent binding of Sudexanox vs. traditional pore blockers.

High Selectivity

A key feature of Sudexanox is its exceptional selectivity for Nav1.8 over all other Nav subtypes. Reports indicate a selectivity of over 31,000-fold against other channels, including Nav1.5 (cardiac) and Nav1.7 (another key pain channel).[1][5][17] This remarkable specificity is a direct result of its unique binding site and allosteric mechanism, contributing to its favorable safety profile by avoiding off-target effects.[1][4]

Experimental Validation: Protocols & Methodologies

The characterization of Sudexanox's mechanism of action relies heavily on whole-cell patch-clamp electrophysiology. The following protocols are essential for determining the potency, selectivity, and state-dependence of novel Nav1.8 inhibitors.

Cellular Models

Experiments are typically performed using mammalian cell lines (e.g., HEK293 or CHO cells) stably co-expressing the human Nav1.8 α-subunit and a β-subunit (e.g., β1 or β3) to ensure proper channel trafficking and kinetics.[16][18] For translational relevance, recordings from primary human DRG neurons are the gold standard.[1][19]

| Cellular Model | Advantages | Disadvantages |

| HEK293/CHO Cells | Homogenous channel expression, high success rate, allows for precise control over subunits expressed.[18] | Lacks native neuronal environment and auxiliary proteins, potentially altering kinetics. |

| Rodent DRG Neurons | Native environment, contains relevant TTX-R currents.[8][16] | Species differences may exist in channel pharmacology.[20] |

| Human DRG Neurons | Highest translational relevance, reflects true clinical target.[1][9] | Low availability, high experimental variability, ethical considerations. |

Protocol 1: Determining Tonic Block and IC₅₀

This protocol measures the baseline inhibitory potency of the compound on channels in a resting state.

Objective: To determine the concentration-response curve and IC₅₀ value for Sudexanox.

Methodology:

-

Establish a stable whole-cell patch-clamp recording.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure the entire channel population is in the resting, closed state.

-

Apply a short (e.g., 20-50 ms) depolarizing test pulse to 0 mV to elicit a peak inward sodium current. Repeat every 10-20 seconds to establish a stable baseline.

-

Perfuse the cell with increasing concentrations of Sudexanox, allowing the block to reach steady-state at each concentration (typically 2-5 minutes).

-

Measure the peak current at each concentration and normalize it to the baseline current.

-

Fit the normalized data to a Hill equation to calculate the IC₅₀.

Protocol 2: Assessing State-Dependent Inhibition

This protocol determines if the compound has differential affinity for the resting versus the inactivated state.

Objective: To compare the inhibitory effect of Sudexanox on resting and inactivated channels.

Methodology:

-

Resting State Block: As described in Protocol 1, measure the block from a holding potential of -120 mV.

-

Inactivated State Block:

-

Hold the cell at a depolarized potential (e.g., -40 mV), which is near the V½ of steady-state inactivation for Nav1.8.[18] This enriches the population of inactivated channels.

-

Apply a brief hyperpolarizing pulse to -120 mV to allow recovery of a small fraction of channels, immediately followed by a test pulse to 0 mV.

-

Establish a baseline and then apply Sudexanox, measuring the reduction in peak current.

-

-

Analysis: A significant leftward shift in the IC₅₀ curve under the inactivated-state protocol compared to the resting-state protocol indicates preferential binding to the inactivated state.[8] For Sudexanox, the block is expected to be potent even from the resting state, confirming its unique mechanism.

Caption: Experimental workflow for determining state-dependent inhibition.

Implications for Drug Development and Clinical Application

The unique mechanism of Sudexanox has profound implications. By selectively targeting Nav1.8 in the peripheral nervous system and stabilizing its closed state, Sudexanox offers the potential for powerful analgesia without the adverse effects associated with opioids or less selective ion channel modulators.[4][17][21]

-

High Therapeutic Index: The >31,000-fold selectivity minimizes the risk of cardiac (Nav1.5), muscle (Nav1.4), or CNS (Nav1.1, 1.2, 1.3, 1.6) side effects.[1][5]

-

Non-Addictive Potential: By acting peripherally, Sudexanox does not engage the central reward pathways, mitigating the risk of dependence and addiction.[1][4][5]

-

Broad Applicability: Efficacy has been demonstrated in clinical trials for moderate-to-severe acute pain, such as post-surgical pain.[22][23][24] Investigations into its utility for chronic neuropathic pain are ongoing.[17]

Conclusion

Sudexanox represents a paradigm shift in the development of analgesics. Its mechanism of action—potent, highly selective, allosteric inhibition of Nav1.8 via stabilization of the closed channel state—is a testament to the power of targeted drug design. By understanding these intricate molecular interactions and employing rigorous electrophysiological validation, the scientific community can continue to develop safer and more effective non-opioid pain therapies. This guide serves as a foundational resource for researchers dedicated to advancing this critical field.

References

-

Title: State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution Source: PubMed Central URL: [Link]

-

Title: Nav1.8 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What are Nav1.8 modulators and how do they work? Source: Synapse URL: [Link]

-

Title: What are Nav1.8 blockers and how do they work? Source: Synapse URL: [Link]

-

Title: State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution Source: The Journal of Membrane Biology URL: [Link]

-

Title: Nav1.8 - Channelpedia Source: EPFL URL: [Link]

-

Title: Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management Source: Highlights in Science, Engineering and Technology URL: [Link]

-

Title: Use-dependent relief of inhibition of Nav1.8 channels by A-887826 Source: PubMed URL: [Link]

-

Title: Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain Source: PubMed URL: [Link]

-

Title: Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 Source: PubMed Central URL: [Link]

-

Title: Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception Source: PubMed Central URL: [Link]

-

Title: State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 Source: PubMed URL: [Link]

-

Title: State-dependent block of a sodium channel. Schematic diagram based on... Source: ResearchGate URL: [Link]

-

Title: Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception Source: ResearchGate URL: [Link]

-

Title: Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 Source: ResearchGate URL: [Link]

-

Title: Class 1 antiarrhythmic drugs explained: How they block sodium channels and control cardiac rhythm Source: YouTube URL: [Link]

-

Title: Use-dependent block of Na v 1.8 and TTXs channels. Representative... Source: ResearchGate URL: [Link]

-

Title: Inhibiting Nav1.8 for pain: Lessons from patients and from neurons Source: PNAS URL: [Link]

-

Title: Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain Source: Patsnap Synapse URL: [Link]

-

Title: A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat Source: PubMed Central URL: [Link]

-

Title: Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain Source: PubMed Central URL: [Link]

-

Title: Role of Nav1.8 Channels Regulating Human DRG Neuron Excitability Using Suzetrigine | Dr. Bruce Bean Source: YouTube URL: [Link]

-

Title: Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception Source: Frontiers URL: [Link]

-

Title: Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management Source: ResearchGate URL: [Link]

-

Title: Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science Source: PubMed URL: [Link]

-

Title: Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain Source: PubMed Central URL: [Link]

-

Title: Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice Source: PubMed Central URL: [Link]

-

Title: Efficacy and Clinical Trials | JOURNAVX® (suzetrigine) Source: JOURNAVX® HCP Site URL: [Link]

-

Title: Clinical Trial Results | JOURNAVX® (suzetrigine) Source: JOURNAVX® Patient Site URL: [Link]

-

Title: Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials Source: PubMed URL: [Link]

Sources

- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 4. Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain [synapse.patsnap.com]

- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nav1.8 - Wikipedia [en.wikipedia.org]

- 7. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journavxhcp.com [journavxhcp.com]

- 23. Clinical Trial Results | JOURNAVX® (suzetrigine) [journavx.com]

- 24. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Pain Relief: A Technical Guide to Sudexanox and Suzetrigine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of analgesic drug development, precision in chemical nomenclature is paramount. This guide addresses the distinct chemical identities of two compounds that have appeared in scientific literature: Sudexanox and Suzetrigine. It is crucial to establish from the outset that these are not the same entity, despite potential confusion arising from their association with pain management research. This document will first clarify the distinction between these two molecules and then provide a detailed technical overview of the chemical structure and properties of each, with a particular focus on the clinically advanced compound, Suzetrigine.

Part 1: Clarification of Chemical Entities: Sudexanox vs. Suzetrigine

Initial database searches can sometimes conflate Sudexanox and Suzetrigine. However, a thorough review of their chemical identifiers reveals that they are unique compounds with distinct molecular formulas and structures.

-

Sudexanox: A xanthone derivative with the molecular formula C₂₁H₂₃NO₅S.[1]

-

Suzetrigine (VX-548): A complex heterocyclic compound with the molecular formula C₂₁H₂₀F₅N₃O₄.[2][3][4][5][6]

This guide will now proceed to detail the chemical structure and available technical information for each compound separately.

Part 2: The Chemical Structure of Sudexanox

Sudexanox is a chemical entity with limited publicly available information regarding its development or therapeutic application. The following section outlines its core structural details based on established chemical databases.

Chemical Identifiers and Molecular Formula

A summary of the key chemical identifiers for Sudexanox is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | 5-hexyl-7-(methylsulfonimidoyl)-9-oxoxanthene-2-carboxylic acid | [1] |

| CAS Number | 58761-87-8 | [1] |

| Molecular Formula | C₂₁H₂₃NO₅S | [1] |

| Molecular Weight | 401.5 g/mol | [1] |

Chemical Structure Diagram

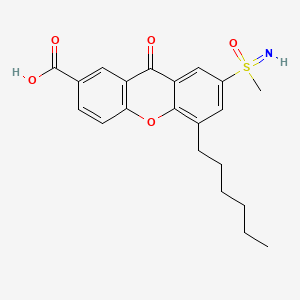

The chemical structure of Sudexanox is characterized by a tricyclic xanthene core, substituted with a hexyl group, a methylsulfonimidoyl group, and a carboxylic acid.

Caption: Chemical structure of Sudexanox.

Part 3: The Chemical Structure of Suzetrigine (VX-548)

Suzetrigine, also known as VX-548, is a first-in-class, selective inhibitor of the NaV1.8 sodium channel, developed for the treatment of moderate-to-severe acute pain.[7][8][9] Its novel mechanism of action, which avoids the central nervous system effects associated with opioids, marks a significant advancement in pain management.[7][10][11]

Chemical Identifiers and Molecular Formula

The key chemical identifiers for Suzetrigine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide | [3][4] |

| CAS Number | 2649467-58-1 | [2][3][4] |

| Molecular Formula | C₂₁H₂₀F₅N₃O₄ | [2][3][4][5] |

| Molecular Weight | 473.40 g/mol | [3] |

| InChI Key | XSQUJFKRXZMOKA-PAFIKIDNSA-N | [3][7] |

Chemical Structure Diagram

The structure of Suzetrigine is characterized by a central, highly substituted oxolane (tetrahydrofuran) ring linked to a difluoro-methoxyphenyl group and a pyridine-2-carboxamide moiety.

Caption: Chemical structure of Suzetrigine (VX-548).

Part 4: Mechanism of Action of Suzetrigine

Suzetrigine is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[9][11][12] These channels are predominantly expressed in peripheral pain-sensing neurons (nociceptors) and are crucial for the generation and propagation of pain signals.[7][9][11] By selectively binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, Suzetrigine stabilizes the channel in a closed state.[9][11] This allosteric mechanism results in tonic inhibition, preventing the influx of sodium ions and thereby dampening the transmission of pain signals from the periphery to the central nervous system.[7][8][9] This peripheral action is a key differentiator from opioids, which act centrally and are associated with a risk of addiction.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of Suzetrigine on NaV1.8 channels.

Part 5: Experimental Protocols for Structural Characterization

The elucidation and confirmation of the chemical structure of a novel compound like Suzetrigine involve a battery of analytical techniques. The following outlines a standard workflow for the characterization of such a small molecule pharmaceutical.

Workflow for Small Molecule Characterization

Sources

- 1. Sudexanox | C21H23NO5S | CID 68785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Buy Suzetrigine | 2649467-58-1 [smolecule.com]

- 4. Suzetrigine | C21H20F5N3O4 | CID 156445116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GSRS [precision.fda.gov]

- 7. Suzetrigine - Wikipedia [en.wikipedia.org]

- 8. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 9. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Suzetrigine in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacology of Suzetrigine (VX-548)

Executive Summary

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective, non-addictive analgesics. Suzetrigine (formerly VX-548), a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8, represents a paradigm shift in this field.[1][2] Developed by Vertex Pharmaceuticals, Suzetrigine is an orally administered, non-opioid medication engineered to treat moderate-to-severe acute pain by peripherally targeting the body's pain signaling machinery.[3][4][5] This guide provides a comprehensive technical overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Suzetrigine, synthesizing data from foundational studies to offer researchers and drug development professionals a detailed understanding of its mechanism, disposition, and safety profile in non-clinical models.

The Scientific Rationale: Targeting NaV1.8 for Pain

The selection of NaV1.8 as a therapeutic target is grounded in robust genetic and pharmacological validation.[6] NaV1.8 is a voltage-gated sodium channel that is preferentially expressed in the peripheral nervous system (PNS), specifically within the nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[4][6][7][8] Unlike other sodium channel subtypes that are widely distributed in the central nervous system (CNS) and cardiac tissue, NaV1.8's localized expression is critical for the transmission of pain signals from the periphery to the spinal cord.[5][8][9] This selective expression provides a therapeutic window to inhibit pain signals at their source without the centrally-mediated side effects—such as sedation, respiratory depression, and addiction potential—that plague opioid analgesics.[4][10][11] Preclinical studies involving NaV1.8 knockout or knockdown in animal models have consistently shown a dramatic reduction in nociceptive, inflammatory, and neuropathic pain responses, solidifying its role as a critical node in the pain pathway.[10][12]

Pharmacodynamics: A Novel Mechanism of Allosteric Inhibition

Suzetrigine's efficacy stems from its potent and highly selective inhibition of NaV1.8. Its mechanism is distinct from traditional channel blockers, offering a sophisticated approach to modulating neuronal excitability.

Molecular Mechanism of Action

In vitro studies have revealed that Suzetrigine is exceptionally selective, inhibiting NaV1.8 with over 31,000-fold selectivity against all other human NaV subtypes and 180 other molecular targets.[6][8] It operates via a novel allosteric mechanism, binding to the channel's second voltage-sensing domain (VSD2).[6][8][13] This binding stabilizes the channel in a closed, non-conducting state, resulting in a tonic inhibition that effectively dampens the generation and propagation of action potentials in pain-sensing neurons.[1][6][8] This targeted disruption of the pain signal at the periphery is the cornerstone of its analgesic effect.

Preclinical Efficacy in Pain Models

The mechanistic action of Suzetrigine translates into robust analgesic effects across a range of validated preclinical pain models. In vivo studies in mice demonstrated that intraperitoneal administration of Suzetrigine leads to:

-

Significant reduction of nocifensive behaviors in the formalin test, a model of tonic, inflammatory pain.[14]

-

Attenuation of thermal hypersensitivity in the Complete Freund's Adjuvant (CFA) model of inflammation.[14]

-

Reversal of mechanical hyperalgesia in the partial sciatic nerve injury (pSNI) model of neuropathic pain.[14]

Crucially, preclinical investigations showed that repeated dosing in a chronic administration paradigm did not induce tolerance, a significant advantage over opioid analgesics.[14][15] These findings underscore the broad-spectrum analgesic potential of selective NaV1.8 inhibition.

Pharmacokinetics: Preclinical ADME Profile

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its clinical behavior. Preclinical studies revealed that Suzetrigine possesses favorable pharmacokinetic properties, including good oral bioavailability, though with notable species- and sex-dependent variability.[3]

Absorption and Distribution

Suzetrigine is designed for oral administration.[3] While its primary site of action is the peripheral nervous system, preclinical studies in rats, dogs, and monkeys have shown that the compound does distribute to the central nervous system.[10] Despite this CNS penetration, nonclinical safety assessments demonstrated no adverse CNS effects, abuse potential, or physical dependence, even at exposures significantly exceeding therapeutic levels.[6][8][10] This suggests that its high selectivity for NaV1.8, which is not expressed in the CNS, prevents off-target central effects.[8]

Metabolism and Excretion

Metabolism studies in rats uncovered significant sex-dependent differences in Suzetrigine's pharmacokinetics.[2][16]

-

Higher Exposure in Females: Female rats exhibited markedly higher systemic exposure (AUC) and oral bioavailability compared to male rats. Following oral administration, the AUC in female rats was approximately 50-fold higher than in males.[2][16]

-

Slower Metabolism in Females: This disparity is attributed to slower metabolism in female rats, specifically via cytochrome P450 (CYP) enzymes CYP3A2 and CYP2C11, which are responsible for demethylation of the compound.[16]

These findings highlight the critical importance of evaluating sex as a biological variable in preclinical PK studies. In vitro studies also indicate that Suzetrigine's metabolism is influenced by CYP3A modulators, a crucial consideration for potential drug-drug interactions.[11]

Summary of Preclinical Pharmacokinetic Parameters in Rats

The following table summarizes the profound sex-dependent differences in key pharmacokinetic parameters observed in rats after intravenous (IV) and oral (PO) administration.

| Parameter | Male Rats | Female Rats | Citation(s) |

| AUC0-t (ng·h/mL) - IV | 253.8 ± 6.3 | 1505.8 ± 47.3 | [2][16] |

| Clearance (mL/min/kg) - IV | 65.1 ± 1.7 | 12.5 ± 0.8 | [2][16] |

| AUC0-t (ng·h/mL) - PO | ~50-fold lower than females | ~50-fold higher than males | [2][16] |

| Oral Bioavailability (%) | 11% | 96% | [16] |

Preclinical Safety & Toxicology Profile

An extensive battery of nonclinical safety studies was conducted to characterize the toxicological profile of Suzetrigine. The results consistently demonstrated a favorable safety profile, particularly regarding the liabilities associated with traditional analgesics.

-

Lack of Addictive Potential: In stark contrast to opioids, Suzetrigine showed no evidence of addictive potential, physical dependence, or withdrawal symptoms in repeat-dose toxicity and dependence studies in rats and monkeys.[5][6][8][10]

-

Cardiovascular and CNS Safety: Comprehensive safety pharmacology studies revealed no adverse cardiovascular, respiratory, or CNS behavioral effects.[6][8]

-

Genetic Toxicology: Suzetrigine was found to be non-mutagenic in the bacterial reverse mutation (Ames) assay and was not clastogenic in either in vitro or in vivo micronucleus assays.[17]

Key Experimental Methodologies

The characterization of Suzetrigine's PK/PD profile relied on a suite of validated in vitro and in vivo assays. The causality behind these experimental choices is to build a comprehensive profile, from molecular interaction to whole-organism response.

Sources

- 1. Suzetrigine: A New Era in Pain Management - Oreate AI Blog [oreateai.com]

- 2. researchgate.net [researchgate.net]

- 3. columbusanesthesiaservices.com [columbusanesthesiaservices.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzetrigine – A Novel FDA‐Approved Analgesic – Opportunities, Challenges and Future Perspectives: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. suzetrigine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Journey of Suzetrigine (VX-548): A Technical Guide to a New Era of Non-Opioid Pain Management

A Senior Application Scientist's In-Depth Analysis of the Discovery and Development of a First-in-Class Selective NaV1.8 Inhibitor

The landscape of pain management has been dominated for decades by a limited arsenal of therapeutics, often fraught with challenges ranging from inadequate efficacy to the significant risks of addiction and side effects. The opioid crisis, a stark reminder of the desperate need for safer alternatives, has catalyzed a renewed vigor in the quest for novel, non-addictive analgesics.[1] This guide provides a comprehensive technical overview of the discovery and development of suzetrigine (VX-548), a first-in-class, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] Developed by Vertex Pharmaceuticals, suzetrigine represents a paradigm shift in pain therapeutics, offering a targeted approach to pain relief by acting on the peripheral nervous system, thereby avoiding the central nervous system effects that lead to addiction.[3][4] This document will delve into the scientific rationale for targeting NaV1.8, the meticulous preclinical evaluation of suzetrigine, and the robust clinical trial program that led to its recent FDA approval for the treatment of moderate-to-severe acute pain.[1][2]

The Scientific Imperative: Targeting NaV1.8 for Pain Relief

Voltage-gated sodium channels (NaVs) are fundamental to the initiation and propagation of action potentials in excitable cells.[5] The NaV family comprises nine subtypes (NaV1.1-NaV1.9), with NaV1.7, NaV1.8, and NaV1.9 playing crucial roles in pain signaling.[6] While NaV1.7 has been a target of interest due to its association with rare human pain disorders, the clinical development of selective NaV1.7 inhibitors has been challenging.[6]

The focus on NaV1.8 as a therapeutic target is underpinned by a strong body of genetic and pharmacological evidence. NaV1.8 is preferentially expressed in the peripheral nociceptive neurons of the dorsal root ganglia (DRG), which are responsible for transmitting pain signals from the periphery to the central nervous system.[3] This restricted expression pattern is a key advantage, as it suggests that a selective inhibitor would have a reduced risk of off-target effects in the central nervous system (CNS) and cardiovascular system, which express other NaV subtypes.[4]

The journey to suzetrigine was not without its learning curve. Earlier NaV1.8 inhibitors, such as VX-150, showed promise but were hampered by issues like the need for high doses to achieve moderate efficacy and the occurrence of adverse effects such as headaches.[7] These earlier experiences provided invaluable insights that guided the medicinal chemistry efforts to develop a more potent and selective molecule, ultimately leading to the discovery of suzetrigine.[7]

Preclinical Discovery and Characterization: A Symphony of Selectivity and Efficacy

The development of suzetrigine was a testament to a rigorous preclinical program designed to meticulously characterize its pharmacological properties and establish a strong foundation for clinical translation.

Unraveling the Mechanism of Action: A Novel Allosteric Inhibition

Suzetrigine exerts its analgesic effect through a novel allosteric mechanism.[8] It selectively binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state.[8] This tonic inhibition prevents the influx of sodium ions, thereby dampening the generation and propagation of pain signals in primary human DRG sensory neurons.[8]

The Cornerstone of Success: Unprecedented Selectivity

A defining feature of suzetrigine is its remarkable selectivity for NaV1.8. In vitro studies demonstrated that suzetrigine is a potent inhibitor of human NaV1.8 with an IC50 of 0.27 nM.[9] More impressively, it exhibits a selectivity of over 31,000-fold for NaV1.8 compared to other NaV subtypes.[10] This exquisite selectivity is crucial for its favorable safety profile, minimizing the potential for off-target effects.

| Sodium Channel Subtype | Selectivity Fold (vs. NaV1.8) |

| NaV1.1 | >31,000 |

| NaV1.2 | >31,000 |

| NaV1.3 | >31,000 |

| NaV1.4 | >31,000 |

| NaV1.5 | >31,000 |

| NaV1.6 | >31,000 |

| NaV1.7 | >31,000 |

| NaV1.9 | >31,000 |

Table 1: Selectivity of Suzetrigine (VX-548) for NaV1.8 over other NaV subtypes.[7][10]

Demonstrating Efficacy in Preclinical Pain Models

The analgesic potential of suzetrigine was robustly evaluated in a range of preclinical animal models of pain, encompassing inflammatory, neuropathic, and postsurgical pain states.[11] These models are critical for predicting clinical efficacy and understanding the therapeutic window of a novel compound.

Caption: A high-level overview of the preclinical development workflow for suzetrigine (VX-548).

Experimental Protocols: A Guide for the Bench Scientist

To provide a practical resource for researchers in the field, this section outlines the detailed methodologies for key preclinical experiments used in the evaluation of suzetrigine.

Protocol 1: In Vitro Electrophysiology for NaV1.8 Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of suzetrigine on human NaV1.8 channels and to assess its selectivity against other NaV subtypes using whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Culture:

-

Human embryonic kidney (HEK293) cells stably expressing the human NaV1.8 channel (and a beta subunit for proper channel function) are cultured in appropriate media.

-

For selectivity assessment, individual cell lines expressing other human NaV subtypes (NaV1.1-1.7, 1.9) are also maintained.

-

-

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Cells are perfused with an external solution containing standard physiological ion concentrations.

-

The internal pipette solution contains a fluoride-based solution to maintain stable recordings.

-

-

Voltage Protocol:

-

A specific voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing step (e.g., to -10 mV) to activate the channels.

-

-

Compound Application and Data Analysis:

-

Increasing concentrations of suzetrigine are applied to the cells, and the resulting inhibition of the peak sodium current is measured.

-

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

-

The same protocol is repeated for all other NaV subtype-expressing cell lines to determine the selectivity profile.

-

Protocol 2: Carrageenan-Induced Thermal Hyperalgesia Model (Inflammatory Pain)

Objective: To evaluate the efficacy of suzetrigine in reducing inflammatory pain-induced heat hypersensitivity in rodents.

Methodology:

-

Animal Subjects:

-

Male Sprague-Dawley rats or C57BL/6 mice are used.

-

-

Induction of Inflammation:

-

Drug Administration:

-

Suzetrigine or a vehicle control is administered orally at a specified time point before or after the carrageenan injection.

-

-

Assessment of Thermal Hyperalgesia:

-

The paw withdrawal latency to a radiant heat source is measured at baseline and at various time points post-carrageenan injection.[13]

-

A decrease in paw withdrawal latency in the vehicle-treated group indicates the development of thermal hyperalgesia.

-

An increase in paw withdrawal latency in the suzetrigine-treated group compared to the vehicle group indicates an analgesic effect.

-

-

Data Analysis:

-

Data are typically analyzed using a two-way analysis of variance (ANOVA) followed by a post-hoc test to compare treatment groups.

-

Protocol 3: Spared Nerve Injury (SNI) Model (Neuropathic Pain)

Objective: To assess the efficacy of suzetrigine in alleviating mechanical allodynia in a rodent model of neuropathic pain.

Methodology:

-

Animal Subjects:

-

Adult male mice or rats are used.

-

-

Surgical Procedure:

-

Drug Administration:

-

Suzetrigine or a vehicle control is administered orally once daily, starting at a specified time post-surgery.

-

-

Assessment of Mechanical Allodynia:

-

The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments.[5]

-

A decrease in the paw withdrawal threshold in the vehicle-treated group indicates the development of mechanical allodynia.

-

An increase in the paw withdrawal threshold in the suzetrigine-treated group compared to the vehicle group indicates an analgesic effect.

-

-

Data Analysis:

-

The 50% paw withdrawal threshold is calculated, and data are analyzed using appropriate statistical tests to compare treatment groups over time.

-

Clinical Development: From Bench to Bedside

The robust preclinical data for suzetrigine paved the way for a comprehensive clinical development program to evaluate its safety and efficacy in humans.

Phase 2 Studies: Establishing Proof-of-Concept

Phase 2 proof-of-concept studies were conducted in patients with acute pain following abdominoplasty and bunionectomy surgeries.[15] These studies demonstrated that suzetrigine, at the highest dose tested, resulted in a statistically significant and clinically meaningful reduction in pain compared to placebo.[15] The safety profile was also favorable, with most adverse events being mild to moderate in severity.[15]

Positive results were also observed in a Phase 2 study of patients with painful diabetic peripheral neuropathy (DPN), a form of chronic neuropathic pain.[10] In this study, all doses of suzetrigine led to statistically significant and clinically meaningful reductions in pain intensity.[10]

Phase 3 Program: Pivotal Evidence for Approval

The Phase 3 program for acute pain included two randomized, double-blind, placebo-controlled pivotal trials in patients undergoing abdominoplasty and bunionectomy, as well as a single-arm safety and effectiveness study in a broader range of surgical and non-surgical pain conditions.[16]

The pivotal trials met their primary endpoint, demonstrating a statistically significant improvement in the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[17] While a key secondary endpoint of superiority to a hydrocodone/acetaminophen combination was not met, the overall efficacy and safety profile was compelling.[17]

| Clinical Trial | Indication | Primary Endpoint | Result |

| Phase 3 (Abdominoplasty) | Moderate-to-severe acute pain | SPID48 vs. Placebo | Statistically significant improvement |

| Phase 3 (Bunionectomy) | Moderate-to-severe acute pain | SPID48 vs. Placebo | Statistically significant improvement |

| Phase 2 | Painful Diabetic Neuropathy | Change in NPRS vs. Baseline | Statistically significant reduction |

Table 2: Summary of Key Efficacy Results from Suzetrigine (VX-548) Clinical Trials.[10][17]

Caption: A simplified diagram of the Phase 3 clinical trial design for suzetrigine (VX-548) in acute pain.

Regulatory Success and Future Directions

The compelling data from the clinical trial program led to the FDA granting suzetrigine Breakthrough Therapy and Fast Track designations for acute pain. In January 2025, suzetrigine, under the brand name Journavx, was approved by the FDA for the treatment of moderate-to-severe acute pain in adults, marking the first new class of medicine for this indication in over two decades.[1][2]

Vertex is also pursuing a broad label for suzetrigine in peripheral neuropathic pain and is advancing a pipeline of next-generation NaV1.8 and NaV1.7 inhibitors.[18]

Conclusion: A New Dawn in Pain Management

The discovery and development of suzetrigine (VX-548) represents a landmark achievement in the field of pain management. Through a deep understanding of the underlying biology of pain and a commitment to rigorous scientific investigation, Vertex Pharmaceuticals has successfully brought a novel, non-opioid analgesic to patients. The journey of suzetrigine, from the identification of NaV1.8 as a key therapeutic target to its successful clinical validation, serves as a powerful example of how a targeted, mechanism-based approach can lead to transformative medicines. As the first in its class, suzetrigine has the potential to change the treatment paradigm for acute pain and offers hope for millions of patients seeking safe and effective pain relief.

References

-

Bourinet E, et al. (2014). Spared Nerve Injury Model of Neuropathic Pain in Mice. Bio-protocol, 4(6), e1077. [Link]

-

Suzetrigine. (2024). In Wikipedia. [Link]

-

Jones, J., et al. (2025). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. Pain and Therapy. [Link]

-

Suzetrigine. (2025). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Suzetrigine: A novel selective sodium channel inhibitor for pain. (2025). American Journal of Health-System Pharmacy. [Link]

-

Creative Bioarray. (n.d.). Carrageenan-Induced Inflammatory Pain Model. [Link]

-

Columbus Anesthesia Services. (n.d.). Data on Analgesic Drug Candidate VX-548. [Link]

-

Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model. [Link]

-

BioSpace. (2024, October 21). Vertex Unveils Full Phase III Data for Non-Opioid Pain Candidate, Touts Safety Profile. [Link]

-

Morris, R. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 49(1), 5.24.1-5.24.9. [Link]

-

Wu, K. K., et al. (2002). Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia. British Journal of Pharmacology, 137(5), 639–647. [Link]

-

Goldschen-Ohm, M. P., et al. (2023). State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. The Journal of general physiology, 155(10), e202313385. [Link]

-

Aragen Life Sciences. (n.d.). Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. [Link]

-

PharmExec. (2025, January 31). FDA Approves Vertex Pharmaceuticals' First-in-Class Non-Opioid Journavx for Moderate-to-Severe Acute Pain. [Link]

-

Healio. (2025, January 31). FDA approves nonopioid Journavx for moderate to severe acute pain. [Link]

-

Chittoria, K., et al. (2025). Suzetrigine (VX-548): Bidding goodbye to opioids: The latest oral non-opioid analgesic for acute pain. Saudi journal of anaesthesia, 19(3), 365–367. [Link]

-

Chittoria, K., et al. (2025). Suzetrigine (VX-548): Bidding goodbye to opioids: The latest oral non-opioid analgesic for acute pain. Semantic Scholar. [Link]

-

Kong, A. Y., Tan, H. S., & Habib, A. S. (2024). VX-548 in the treatment of acute pain. Pain management, 14(9), 477–486. [Link]

-

Kong, A. Y., Tan, H. S., & Habib, A. S. (2024). VX-548 in the treatment of acute pain. Pain management, 14(9), 477–486. [Link]

-

Jones, J., et al. (2023). Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. The New England journal of medicine, 389(5), 393–405. [Link]

-

Jones, J., et al. (2023). Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. ResearchGate. [Link]

-

Goldschen-Ohm, M. P., et al. (2023). State-dependent inhibition of Nav1.8 channels by VX-150 and VX-548. ResearchGate. [Link]

-

Alsalman, O., et al. (2024). Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic. Cureus, 16(5), e60655. [Link]

-

Pain Medicine News. (2024, June 20). Investigational Analgesic Emerges from Genetics of Congenital Insensitivity to Pain. [Link]

-

Kong, A. Y., Tan, H. S., & Habib, A. S. (2024). VX-548 in the treatment of acute pain. Pain management, 14(9), 477–486. [Link]

-

Alsalman, O., et al. (2025). Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management. ResearchGate. [Link]

-

Focken, T., et al. (2015). Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. ACS medicinal chemistry letters, 6(5), 532–537. [Link]

-

Goldschen-Ohm, M. P., et al. (2022). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. eNeuro, 9(4), ENEURO.0152-22.2022. [Link]

-

Hochbaum, D. R., et al. (2016). Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels. eLife, 5, e15202. [Link]

-

Metrion Biosciences. (n.d.). Electrophysiology: Human NaV1.9 Inhibitor Screening. [Link]

-

Pharmaceutical Technology. (2026, January 13). JPM26: Vertex hopes to match cystic fibrosis success in pain and kidney disease. [Link]

-

Vertex Pharmaceuticals. (2023, December 13). Vertex Announces Positive Results From Phase 2 Study of VX-548 for the Treatment of Painful Diabetic Peripheral Neuropathy. [Link]

-

Vertex Pharmaceuticals. (2024, January 30). Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain. [Link]

-

ClinicalTrials.gov. (n.d.). A Study to Evaluate the Efficacy and Safety of VX-548 for the Treatment of Acute Pain Following a Bunionectomy Surgery. [Link]

-

Vertex Pharmaceuticals. (2024, April 18). Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain. [Link]

-

Goldschen-Ohm, M. P., et al. (2025). Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine. bioRxiv. [Link]

Sources

- 1. Suzetrigine (VX-548): Bidding goodbye to opioids: The latest oral non-opioid analgesic for acute pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vrtx.com [vrtx.com]

- 3. researchgate.net [researchgate.net]

- 4. iasp-pain.org [iasp-pain.org]

- 5. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. seekingalpha.com [seekingalpha.com]

- 8. patientcareonline.com [patientcareonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. columbusanesthesiaservices.com [columbusanesthesiaservices.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. painmedicinenews.com [painmedicinenews.com]

- 17. Vertex Unveils Full Phase III Data for Non-Opioid Pain Candidate, Touts Safety Profile - BioSpace [biospace.com]

- 18. businesswire.com [businesswire.com]

An In-depth Technical Guide to the Molecular Targets of Suzetrigine (VX-548), with a Focus on its High Selectivity Beyond Voltage-Gated Sodium Channels

A Note on Terminology: This guide focuses on the molecular targets of Suzetrigine (formerly known as VX-548), a recently approved non-opioid analgesic. The initial query referred to "Sudexanox," for which no publicly available information exists. Given the focus on voltage-gated sodium channels, it is highly probable that the intended subject was Suzetrigine, a potent and selective inhibitor of the Nav1.8 sodium channel.

Introduction

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective analgesics that are devoid of the addictive potential and severe side effects associated with opioids.[1] In this context, Suzetrigine (brand name Journavx™) has emerged as a first-in-class, non-opioid analgesic for the treatment of moderate to severe acute pain.[2][3] Developed by Vertex Pharmaceuticals, Suzetrigine represents a targeted therapeutic approach, acting as a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[4]

This technical guide provides a comprehensive overview of the molecular pharmacology of Suzetrigine. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action. While the primary focus of Suzetrigine's activity is the Nav1.8 channel, a thorough understanding of its molecular interactions necessitates an exploration of its selectivity profile and any potential off-target effects. This guide will delve into the specifics of its primary target engagement and critically examine the extensive preclinical investigations that have defined its activity—or lack thereof—at other molecular targets.

Primary Molecular Target: The Nav1.8 Voltage-Gated Sodium Channel

The principal therapeutic effect of Suzetrigine is mediated through its interaction with the Nav1.8 voltage-gated sodium channel, a key player in the transmission of pain signals.

The Role of Nav1.8 in Nociception

Nav1.8 is a voltage-gated sodium channel that is preferentially expressed in the peripheral nervous system (PNS), specifically in the nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[5] Unlike other sodium channel subtypes that are more broadly distributed, Nav1.8 is not expressed in the central nervous system (CNS).[6] This restricted expression pattern makes it an attractive therapeutic target for pain, as selective inhibition of Nav1.8 can dampen pain signals at their source without causing the CNS-related side effects commonly associated with opioids and other analgesics.[4]

Mechanism of Action: Allosteric Inhibition

Suzetrigine employs a novel allosteric mechanism to inhibit Nav1.8.[2] It binds to the second voltage-sensing domain (VSD2) of the channel protein, a site distinct from the pore-forming region targeted by many non-selective sodium channel blockers.[5][7] This binding stabilizes the channel in a closed, non-conducting state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to painful stimuli.[6][7]

Caption: Allosteric inhibition of Nav1.8 by Suzetrigine.

Potency and Selectivity at the Primary Target

Suzetrigine exhibits nanomolar potency for the human Nav1.8 channel. This high affinity contributes to its clinical efficacy at therapeutic doses.

| Parameter | Value | Reference |

| IC50 for human Nav1.8 | ~0.7 nM | [2] |

Investigating Molecular Targets Beyond Nav1.8: A Profile of High Selectivity

A defining characteristic of Suzetrigine is its remarkable selectivity. For a therapeutic agent, particularly one intended as an alternative to opioids, a clean off-target profile is paramount to ensure a favorable safety margin and minimize unwanted side effects.

Selectivity Against Other Sodium Channel Subtypes

Preclinical studies have demonstrated that Suzetrigine is exceptionally selective for Nav1.8 over other human sodium channel subtypes. This is a critical feature, as off-target inhibition of other Nav channels can lead to significant adverse effects, such as cardiovascular and central nervous system toxicities. Suzetrigine has been shown to have a selectivity of over 31,000-fold for Nav1.8 compared to other Nav isoforms.[7]

Broad Off-Target Screening

Beyond the sodium channel family, Suzetrigine has been extensively profiled against a wide array of other molecular targets to assess its potential for off-target interactions. It has been tested against a panel of 180 other molecular targets, showing a safety margin exceeding 600-fold relative to estimated clinical concentrations.[8] This comprehensive screening included a panel of 44 targets associated with abuse potential, for which Suzetrigine showed no significant activity.[8]

While the complete list of the 180 targets is proprietary, this extensive screening is a cornerstone of modern drug development, providing a high degree of confidence in the selectivity of a drug candidate.

Methodology for Selectivity Profiling: A Standard Approach

The assessment of off-target activity is a critical step in preclinical drug development. While the specific data for Suzetrigine's screen is not public, the general methodology involves a combination of in vitro assays.

1. Radioligand Binding Assays: These assays are used to determine if a compound competes with a known radiolabeled ligand for binding to a specific receptor. A large panel of receptors, such as those for neurotransmitters, hormones, and other endogenous signaling molecules, are typically screened.

2. Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. Kinase panels are a common example, given the large number of kinases in the human genome and their role in a wide range of cellular processes.

3. Ion Channel Assays: Electrophysiological techniques, such as patch-clamp assays, are used to directly measure the effect of a compound on the function of various ion channels.

The workflow for such a screening process is illustrated below:

Sources

- 1. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Suzetrigine (VX-548): Bidding goodbye to opioids: The latest oral non-opioid analgesic for acute pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Clinical Efficacy and Safety Profile of Suzetrigine: A Novel Non-opioid Analgesic Targeting NaV1.8 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Faceted Approach to the In Vitro Characterization of Sudexanox Binding Affinity

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the rigorous in vitro characterization of the binding affinity of Sudexanox, a novel small-molecule therapeutic candidate. Recognizing that a single metric is insufficient for a thorough understanding of a drug-target interaction, this document outlines a multi-assay strategy designed to elucidate the full kinetic and thermodynamic profile of Sudexanox. We move beyond simple protocols to explain the underlying principles and causalities behind experimental choices, ensuring a self-validating and robust data package. This guide details methodologies for fluorescence-based screening assays (Fluorescence Polarization and TR-FRET), gold-standard biophysical techniques (Isothermal Titration Calorimetry and Surface Plasmon Resonance), and orthogonal validation via Radioligand Binding Assays. By integrating data from these diverse platforms, researchers can build a high-confidence profile of Sudexanox, enabling informed decisions in lead optimization and further development.

The Imperative of Comprehensive Binding Characterization

In the landscape of drug discovery, the initial identification of a "hit" molecule like Sudexanox is merely the first step. The journey to a viable clinical candidate is paved with detailed molecular characterization. The central pillar of this characterization is a deep understanding of how the molecule interacts with its intended biological target. Binding affinity, often expressed as the dissociation constant (K_D), is a critical parameter that quantifies the strength of this interaction. However, K_D is an equilibrium constant and does not, on its own, describe the dynamics of the binding event—how quickly the drug binds (association rate, k_on) and how long it remains bound (dissociation rate, k_off). These kinetic parameters, which define the target residence time, can be a better predictor of in vivo efficacy than affinity alone.[1]

Therefore, a robust characterization of Sudexanox requires a suite of orthogonal in vitro assays. This multi-pronged approach ensures that the measured affinity is not an artifact of a single experimental system and provides a complete picture of the binding thermodynamics and kinetics. This guide will detail the strategic application of several core techniques to build a comprehensive binding profile for Sudexanox.

Strategic Assay Selection for a Novel Candidate

The selection of appropriate binding assays is a critical decision point. The choice depends on factors such as the nature of the target protein, the availability of reagents, required throughput, and the specific questions being asked (e.g., initial screening vs. in-depth kinetic analysis). A logical workflow can guide this selection process.

Caption: Workflow for selecting appropriate binding assays.

High-Throughput Affinity Screening: Fluorescence-Based Methods

For initial characterization and screening of analogues, methods that are rapid, sensitive, and amenable to microplate formats are essential. Fluorescence-based assays are ideal for this purpose.[2]

Fluorescence Polarization (FP)

Principle of Causality: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3] A small fluorescent tracer (e.g., a known ligand for the target, tagged with a fluorophore) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this tracer binds to the much larger target protein, its tumbling slows dramatically, resulting in the emission of highly polarized light. Sudexanox, being unlabeled, can be quantified by its ability to compete with the fluorescent tracer for binding to the target, causing a decrease in polarization.[3][4]

Caption: Principle of Fluorescence Polarization (FP) assay.

Experimental Protocol: Competitive FP Assay for Sudexanox

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimal for target protein stability (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). The inclusion of a non-ionic detergent is crucial to prevent non-specific binding.

-

Target Protein: Dilute the purified target protein to a working concentration (typically 2x the final concentration) in assay buffer. The optimal concentration should be determined empirically but is often near the K_D of the fluorescent tracer.

-

Fluorescent Tracer: Prepare a 2x working concentration of the fluorescently labeled ligand in assay buffer. This concentration should be low (ideally ≤ K_D) to maximize the assay window.

-

Sudexanox: Prepare a serial dilution series of Sudexanox (e.g., 11 points, 1:3 dilution) in assay buffer, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (buffer/DMSO only).

-

-

Assay Execution (384-well format):

-

Add 10 µL of the Sudexanox serial dilution to the appropriate wells of a black, low-volume microplate.

-

Add 10 µL of the 2x target protein solution to all wells.

-

Incubate for 15-30 minutes at room temperature to allow Sudexanox to bind to the target. This pre-incubation step is vital for inhibitors with slow on-rates.

-

Add 10 µL of the 2x fluorescent tracer solution to all wells.

-

Incubate for at least 60 minutes (or until equilibrium is reached, determined via kinetic reads) at room temperature, protected from light.

-

Read the plate on a microplate reader equipped with appropriate polarization filters.

-

-

Data Analysis:

-

The raw millipolarization (mP) values are plotted against the logarithm of the Sudexanox concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of Sudexanox that displaces 50% of the fluorescent tracer).

-

Convert the IC50 to an inhibition constant (K_i) using the Cheng-Prusoff equation, which requires the known K_D of the fluorescent tracer and its concentration.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle of Causality: TR-FRET is a highly sensitive assay that combines the principles of FRET with time-resolved fluorescence detection.[5][6] The assay uses a donor fluorophore with a long fluorescence lifetime (typically a lanthanide like Europium or Terbium) and a suitable acceptor fluorophore.[7][8] When the donor and acceptor are brought into close proximity by a binding event, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.[9] By introducing a time delay between the excitation pulse and signal detection, short-lived background fluorescence is eliminated, dramatically increasing the signal-to-noise ratio.[7][8] In a competition assay for Sudexanox, binding of the small molecule disrupts the interaction between the donor- and acceptor-labeled components, leading to a decrease in the TR-FRET signal.

Caption: Principle of a competitive TR-FRET assay.

Gold-Standard Biophysical Characterization: Label-Free Techniques

While fluorescence assays are excellent for screening, they rely on labeled reagents that could potentially interfere with binding. Label-free techniques provide the most accurate and detailed information on binding thermodynamics and kinetics.[10]

Isothermal Titration Calorimetry (ITC)

Principle of Causality: ITC is the gold standard for measuring the thermodynamics of a binding interaction. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[11] In a typical experiment, a solution of Sudexanox is titrated in small, precise injections into a sample cell containing the purified target protein.[11] The resulting heat change is measured after each injection. As the protein becomes saturated with Sudexanox, the heat change diminishes. The resulting binding isotherm can be analyzed to directly determine the binding affinity (K_D), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[12][13]

Experimental Protocol: ITC for Sudexanox

-

Critical Sample Preparation:

-

Buffer Matching: This is the most critical step for high-quality ITC data. Both the Sudexanox solution (in the syringe) and the target protein solution (in the cell) MUST be in an identical, extensively dialyzed buffer.[11] Mismatches, even minor pH differences, will generate large heats of dilution that obscure the binding signal.[11]

-

Degassing: Thoroughly degas both solutions immediately before the experiment to prevent the formation of bubbles in the cell, which causes significant noise.

-

Concentrations: The concentration of the target protein in the cell should be at least 10 times the expected K_D. The concentration of Sudexanox in the syringe should be 10-20 times the protein concentration to ensure saturation is reached.[11]

-

-

ITC Experiment Execution:

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

Load the target protein solution into the sample cell and the Sudexanox solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.5 µL) to remove any backlash in the syringe, and discard this data point during analysis.

-

Execute a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

-

Perform a control experiment by titrating Sudexanox into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Sudexanox to target protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to derive K_D, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K_A)).

-

Caption: A typical workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

Principle of Causality: SPR is a powerful, real-time, label-free technology for measuring binding kinetics.[14] The technique involves immobilizing the target protein onto a sensor chip. A beam of polarized light is directed at the chip, and at a specific angle (the resonance angle), surface plasmons are excited, causing a dip in the reflected light intensity. When Sudexanox (the analyte) is flowed over the surface and binds to the immobilized protein, the accumulation of mass at the surface changes the local refractive index, which in turn causes a shift in the resonance angle.[15] This shift is measured in real-time as a response unit (RU). By monitoring the RU change during association (analyte flowing over) and dissociation (buffer flowing over), the kinetic rate constants k_on and k_off can be determined directly. The equilibrium dissociation constant (K_D) is then calculated as k_off/k_on.[1]

Experimental Protocol: SPR for Sudexanox

-

Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

-

Immobilize the target protein to the desired density (typically 2000-5000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0). The pH should be below the protein's pI to promote electrostatic pre-concentration.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference channel should be prepared in the same way but without protein immobilization to allow for subtraction of bulk refractive index changes and non-specific binding.

-

-

Kinetic Analysis:

-

Prepare a serial dilution of Sudexanox in a suitable running buffer (e.g., HBS-EP+), including a zero-concentration (buffer only) sample for double referencing.

-

Perform a multi-cycle kinetics experiment by injecting each concentration of Sudexanox over both the target and reference surfaces for a set amount of time (e.g., 120 seconds) to monitor the association phase.

-

Follow this with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).

-

Between cycles, a regeneration solution (e.g., a pulse of low pH glycine or high salt) may be required to remove all bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The reference channel data is subtracted from the target channel data to produce the final sensorgrams.

-

The "double-referenced" sensorgrams are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the values for k_on, k_off, and the calculated K_D. A chi-squared (χ²) value provides a statistical measure of the goodness of fit.

-

Caption: Workflow for a Surface Plasmon Resonance (SPR) multi-cycle kinetics experiment.

Orthogonal Validation: Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[16][17] They serve as an excellent orthogonal method to validate findings from other techniques.

Principle of Causality: A competition radioligand binding assay involves incubating the target (often in a membrane preparation or as a purified protein) with a fixed concentration of a high-affinity radiolabeled ligand (the "hot" ligand) in the presence of varying concentrations of an unlabeled competitor (Sudexanox, the "cold" ligand).[18] The amount of radioligand bound to the target is measured, typically after separating the bound from the free radioligand by rapid filtration.[19] As the concentration of Sudexanox increases, it competes for the binding site, displacing the radioligand and reducing the measured radioactive signal.[16]

Experimental Protocol: Competitive Radioligand Binding

-

Reagent Preparation:

-

Target Preparation: Prepare membranes from cells overexpressing the target protein or use purified protein.

-

Radioligand: Dilute the radioligand (e.g., ³H- or ¹²⁵I-labeled) to a working concentration (typically at or below its K_D) in binding buffer.

-

Sudexanox: Prepare a serial dilution of Sudexanox in the binding buffer.

-

-

Assay Execution:

-

In a 96-well plate, combine the target preparation, the radioligand, and the Sudexanox dilutions.

-

Define "total binding" wells (containing radioligand and target, but no competitor) and "non-specific binding" (NSB) wells (containing radioligand, target, and a saturating concentration of a known, unlabeled ligand).

-

Incubate the plate at a defined temperature until equilibrium is reached.

-

Rapidly harvest the plate contents onto a filter mat (e.g., GF/C) using a cell harvester, which traps the target-bound radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate "specific binding" by subtracting the NSB counts from the total binding and experimental counts.

-

Plot the percent specific binding against the log concentration of Sudexanox.

-